molecular formula C19H19N3O2S B1672000 Intepirdine CAS No. 607742-69-8

Intepirdine

Cat. No.: B1672000
CAS No.: 607742-69-8
M. Wt: 353.4 g/mol
InChI Key: JJZFWROHYSMCMU-UHFFFAOYSA-N
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Description

Intepirdine is a selective antagonist of the serotonin receptor 6 (5-HT6), primarily developed for its potential cognition, memory, and learning-enhancing effects. Initially developed by GlaxoSmithKline, it was later acquired by Axovant Sciences. Despite showing some preliminary efficacy in phase II clinical trials for Alzheimer’s disease, its development was discontinued after failing to demonstrate significant improvement in phase III trials .

Preparation Methods

The synthesis of intepirdine involves the formation of a quinoline core structure with a phenylsulfonyl group and a piperazine moiety. The synthetic route typically includes:

Chemical Reactions Analysis

Intepirdine undergoes several types of chemical reactions:

Common reagents used in these reactions include sulfuric acid, benzenesulfonyl chloride, and various nucleophiles. Major products formed from these reactions include dihydroquinoline derivatives and substituted piperazine compounds .

Scientific Research Applications

Intepirdine has been extensively studied for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease and dementia with Lewy bodies. It was investigated as an adjunctive therapy to donepezil, a commonly used medication for Alzheimer’s disease. Despite its failure in clinical trials, this compound has contributed to the understanding of the role of serotonin receptor 6 in cognitive functions .

Mechanism of Action

Intepirdine exerts its effects by selectively antagonizing the serotonin receptor 6 (5-HT6). This receptor is predominantly found in the central nervous system and is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and glutamate. By blocking this receptor, this compound is believed to enhance cognitive functions such as memory and learning .

Comparison with Similar Compounds

Intepirdine is similar to other serotonin receptor 6 antagonists, such as idalopirdine and latrepirdine. this compound is unique in its specific binding affinity and selectivity for the serotonin receptor 6. Unlike other compounds, this compound showed some preliminary efficacy in phase II trials, although it ultimately failed in phase III trials .

Similar Compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-8-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFWROHYSMCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976249
Record name Intepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607742-69-8
Record name Intepirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607742-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intepirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607742698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intepirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Intepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZENESULFONYL-8-PIPERAZIN-1-YL QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INTEPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOB2M82HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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